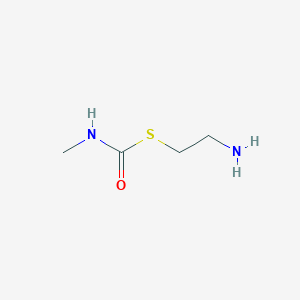

S-(2-Aminoethyl) methylcarbamothioate

Description

Chemical Classification and Structural Context within Carbamothioates and Aminoethyl Compounds

S-(2-Aminoethyl) methylcarbamothioate belongs to the family of organosulfur compounds known as thiocarbamates. Specifically, it is an S-thiocarbamate, which is characterized by the general structure RSC(=O)NR'R''. In this case, the 'R' group is the 2-aminoethyl moiety, and the carbamoyl (B1232498) group is methylated. Thiocarbamates are sulfur analogs of carbamates where a sulfur atom replaces one of the oxygen atoms. wikipedia.org

The structure of this compound can be broken down into two key functional components:

The Methylcarbamothioate Group: This group is a thioester derivative of carbamic acid. The presence of the sulfur atom in place of an oxygen atom significantly influences the electronic properties and reactivity of the molecule compared to its carbamate (B1207046) counterpart.

The S-(2-Aminoethyl) Moiety: This portion of the molecule introduces a primary amine group connected to the sulfur atom via an ethyl bridge. The amino group provides a site for a variety of chemical reactions, such as salt formation, acylation, and alkylation, making the compound a potentially useful building block in synthesis.

Historical Perspectives and Initial Academic Interest in Related Structural Motifs

The academic interest in the structural motifs present in this compound has a rich history rooted in the development of carbamate and organosulfur chemistry. The study of carbamates dates back to the 19th century with the investigation of physostigmine, a naturally occurring carbamate ester. mhmedical.comnih.gov The synthesis of aliphatic esters of carbamic acid in the 1930s led to the development of carbamate pesticides. mhmedical.com

Thiocarbamates, as sulfur analogs of carbamates, also have a significant history, particularly in the agrochemical industry. Thiocarbamate-based herbicides were introduced in 1957. wikipedia.org The synthesis of thiocarbamates has been an area of active research, with various methods being developed over the years. These include the reaction of amines with chlorothioformates and the reaction of xanthate esters with amines. beilstein-journals.org

The aminoethyl motif is a fundamental building block in organic chemistry and is found in a vast array of biologically active molecules and industrial chemicals. Its presence in compounds often imparts specific physicochemical properties and can be crucial for biological activity.

Current Research Frontiers and Unexplored Avenues for this compound

While direct research on this compound is not extensively documented in publicly available literature, the current research frontiers for this compound can be extrapolated from the ongoing work on its constituent motifs.

Table 1: Potential Research Applications for this compound

| Research Area | Potential Application of this compound | Rationale |

| Medicinal Chemistry | As a scaffold for the synthesis of novel bioactive compounds. | The carbamothioate core is present in various biologically active molecules. The aminoethyl group allows for the introduction of diverse substituents to explore structure-activity relationships. |

| Agrochemicals | Investigation as a potential herbicide or fungicide. | Thiocarbamates have a well-established history as herbicides. wikipedia.org |

| Materials Science | Use as a monomer or cross-linking agent in polymer synthesis. | The primary amine can react with various functional groups to form polymers. |

| Organic Synthesis | As a versatile building block for the synthesis of more complex molecules. | The bifunctional nature of the molecule (amine and carbamothioate) allows for selective reactions at either end. |

Unexplored avenues for this compound include:

Coordination Chemistry: The presence of both sulfur and nitrogen atoms suggests that this molecule could act as a ligand for various metal ions, potentially leading to the formation of novel coordination complexes with interesting catalytic or material properties.

Prodrug Design: The amino group could be functionalized to create prodrugs that release a pharmacologically active carbamothioate upon enzymatic or chemical cleavage in a biological system.

Supramolecular Chemistry: The potential for hydrogen bonding through the amino group and the carbamothioate moiety could be explored in the context of designing self-assembling systems.

Table 2: Comparison of Related Carbamothioate Synthesis Methods

| Synthetic Method | Reactants | General Conditions | Advantages |

| From Chlorothioformates | Amine, Chlorothioformate | Typically in the presence of a base | General and widely applicable |

| From Xanthate Esters | Amine, Xanthate Ester | Often requires a base such as sodium hydride | Can be a facile and unexpected route to carbamothioates beilstein-journals.org |

| Carbonylation of Amines | Amine, Carbon Monoxide, Sulfur, Alkyl Halide | Mild conditions (1 atm, 20 °C) in the presence of a base | Utilizes readily available starting materials researchgate.net |

The synthesis of this compound itself would likely involve the reaction of 2-aminoethanethiol (cysteamine) with methyl isocyanate or a related carbamoylating agent, though specific documented procedures for this exact compound are scarce.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90686-76-3 |

|---|---|

Molecular Formula |

C4H10N2OS |

Molecular Weight |

134.20 g/mol |

IUPAC Name |

S-(2-aminoethyl) N-methylcarbamothioate |

InChI |

InChI=1S/C4H10N2OS/c1-6-4(7)8-3-2-5/h2-3,5H2,1H3,(H,6,7) |

InChI Key |

XTEILSSUPWNNIV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)SCCN |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Aspects of S 2 Aminoethyl Methylcarbamothioate Preparation

Overview of Synthetic Routes to Carbamothioates and Aminoethyl Thiols

The construction of the target molecule relies on established chemical transformations for forming carbamothioates and sourcing the requisite aminoethyl thiol precursor.

Synthetic Routes to Carbamothioates:

Carbamothioates, also known as thiocarbamates, are a class of organosulfur compounds with two isomeric forms: O-thiocarbamates and S-thiocarbamates. google.com The synthesis of S-thiocarbamates, relevant to S-(2-Aminoethyl) methylcarbamothioate, can be achieved through several established methods. These routes often involve the reaction of a thiol with an electrophilic carbamoyl (B1232498) equivalent. A summary of common synthetic methods is presented below.

Synthetic Routes to Aminoethyl Thiols:

The key precursor for the "S-(2-Aminoethyl)" portion of the target molecule is 2-aminoethanethiol, commonly known as cysteamine (B1669678). chemimpex.com Several synthetic routes exist for this and related aminothiols.

From Aziridine (B145994): A primary industrial method for producing cysteamine involves the reaction of aziridine (ethylenimine) with hydrogen sulfide (B99878) (H₂S). This reaction proceeds via the nucleophilic ring-opening of the strained aziridine ring by H₂S.

From Ethanolamine: Another common route starts with ethanolamine. It can be reacted with sulfuric acid to produce 2-aminoethyl sulfate, which is then treated with a sulfur source like sodium hydrosulfide (B80085) or by a process involving carbon disulfide to form an intermediate like 2-mercaptothiazoline, followed by hydrolysis. google.comresearchgate.netchemicalbook.com

From Alkyl Halides: A general method for thiol synthesis involves the reaction of an alkyl halide with a sulfur nucleophile. For instance, 2-chloroethylamine (B1212225) can be reacted with sodium thiocarbonate, followed by hydrolysis, to yield cysteamine. chemicalbook.com Alternatively, an alkyl halide can be heated with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to release the thiol. researchgate.net

From N-Protected Precursors: For more complex or sensitive molecules, aminoethyl thiols can be prepared from N-protected aminoethanol derivatives. The hydroxyl group is first converted into a good leaving group, which is then displaced by a sulfur nucleophile, followed by deprotection of the amine. sigmaaldrich.com

Specific Reaction Pathways for this compound Synthesis

The synthesis of the target compound, this compound, requires the specific combination of a methylcarbamoyl group with the thiol functionality of cysteamine.

The most direct approach involves the reaction of 2-aminoethanethiol (cysteamine) with a reagent that can introduce the N-methylcarbamoyl group (CH₃NHCO-).

Pathway A: Reaction with Methyl Isocyanate

A primary pathway is the reaction between cysteamine and methyl isocyanate. The thiol group of cysteamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Reactants: 2-Aminoethanethiol (HSCH₂CH₂NH₂) and Methyl Isocyanate (CH₃NCO).

Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at controlled temperatures, often starting at 0 °C and allowing the mixture to warm to room temperature. A key challenge is the competing reactivity of the primary amine group in cysteamine, which can react with methyl isocyanate to form a urea (B33335) byproduct. To achieve selectivity for the thiol, the amine group may require a temporary protecting group (e.g., Boc, Cbz), which is removed in a subsequent step. The reaction pH can also influence selectivity, as the thiol remains more nucleophilic than the protonated ammonium (B1175870) ion under mildly acidic conditions.

Pathway B: Utilizing S-methyl N-methylcarbamothioate as a Reagent

An alternative strategy involves a trans-thioesterification reaction. Here, S-methyl N-methylcarbamothioate could serve as the methylcarbamoyl donor.

Reactants: 2-Aminoethanethiol (HSCH₂CH₂NH₂) and S-methyl N-methylcarbamothioate (CH₃NHC(=O)SCH₃).

Reaction Conditions: This reaction would likely require a catalyst, such as a base or a Lewis acid, to facilitate the displacement of methanethiol (B179389) (CH₃SH) by cysteamine. The reaction would be driven to completion by the removal of the volatile methanethiol byproduct. Similar to Pathway A, chemoselectivity between the thiol and amine of cysteamine remains a critical consideration.

The mechanisms for the proposed pathways involve nucleophilic addition or substitution at the carbonyl carbon.

Mechanism for Pathway A (Isocyanate Route): The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the sulfur atom of cysteamine attacks the electrophilic carbonyl carbon of methyl isocyanate. This forms a tetrahedral intermediate. Subsequent proton transfer from the sulfur to the nitrogen atom yields the final this compound product. If the amine group were to react, a similar mechanism would lead to the formation of N-(2-mercaptoethyl)-N'-methylurea.

Mechanism for Pathway B (Trans-thioesterification Route): This reaction follows a nucleophilic acyl substitution mechanism. The thiolate anion of cysteamine (formed in the presence of a base) attacks the carbonyl carbon of S-methyl N-methylcarbamothioate. This forms a tetrahedral intermediate which then collapses, expelling methanethiolate (B1210775) as the leaving group to furnish the desired product.

Advanced Synthetic Strategies for Analogs and Derivatives of this compound

The modular nature of the synthetic pathways allows for the creation of a wide range of analogs and derivatives by modifying either the aminoethyl thiol or the carbamothioate portions of the molecule.

Structural diversity can be introduced by replacing cysteamine with other aminothiols. This allows for the investigation of structure-activity relationships by altering the linker between the amine and the carbamothioate group.

Varying Chain Length: Utilizing aminothiols with different carbon chain lengths, such as 3-aminopropanethiol (B1201785) or 4-aminobutanethiol, would result in analogs with altered spatial arrangements of the functional groups.

Introducing Substituents: Synthesis of analogs with alkyl or other substituents on the ethyl backbone can be achieved by starting with appropriately substituted precursors. For example, ring-opening of a substituted aziridine with hydrogen sulfide would provide a substituted aminoethyl thiol.

Chiral Aminothiols: Employing enantiomerically pure aminothiols, such as those derived from amino acids like cysteine, allows for the synthesis of chiral analogs. The synthesis of novel, complex aminothiols has been explored for applications such as developing potential radioprotectors.

The N-methyl group of the carbamothioate can be readily exchanged for other substituents, enabling fine-tuning of the molecule's electronic and steric properties.

N-Alkyl and N-Aryl Analogs: By substituting methyl isocyanate with other isocyanates (e.g., ethyl isocyanate, phenyl isocyanate, benzyl (B1604629) isocyanate), a library of N-substituted analogs can be generated. The synthesis of various N-substituted S-alkyl carbamothioates has been reported in the literature.

Functional Group Incorporation: Isocyanates bearing additional functional groups can be used to introduce new chemical handles into the molecule. This strategy is valuable for creating probes or for late-stage modification of bioactive compounds.

Alternative Carbamoylating Agents: Instead of isocyanates, the corresponding carbamoyl chlorides can be used in reactions with the chosen aminothiol (B82208) to generate the desired carbamothioate functionality. This provides a complementary route to a diverse set of analogs.

Molecular and Biochemical Interactions of S 2 Aminoethyl Methylcarbamothioate

Investigations into Macromolecular Recognition and Binding

The structure of S-(2-Aminoethyl) methylcarbamothioate, featuring a terminal primary amine and a carbamothioate group, suggests multiple modes of interaction with biological macromolecules such as proteins and nucleic acids.

Protein function is often modulated by the redox state of cysteine residues, whose sulfhydryl groups can undergo various reactions, including thiol-disulfide exchange. mdpi.com This exchange is a fundamental biological process where a thiolate anion performs a nucleophilic attack on a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. nih.govresearchgate.net The reaction proceeds via a simple SN2 mechanism, typically involving a linear trisulfide-like transition state. nih.govnih.gov

This compound is not a disulfide, but its carbamothioate moiety presents a potential site for interaction with protein sulfhydryl groups. The sulfur atom in the S-C(O)N linkage could be susceptible to nucleophilic attack by a deprotonated cysteine residue (a thiolate) on a protein. This would not be a classic thiol-disulfide exchange but rather a covalent modification reaction. Such a reaction could lead to the formation of a mixed disulfide between the protein and a 2-aminoethyl fragment, with the release of methyl isocyanate or its hydrolysis products. Alternatively, the nucleophilic attack could target the carbonyl carbon, leading to the transfer of the methylcarbamoyl group to the cysteine residue.

The reactivity of small molecules with protein sulfhydryl groups is a known mechanism for inducing cellular responses. nih.gov Compounds capable of alkylating or otherwise modifying these thiols can disrupt protein structure and function, leading to downstream signaling events. nih.govthermofisher.com The potency of such interactions often correlates with the electrophilicity of the molecule and the accessibility of the target cysteine residue. nih.gov

| Interaction Type | Reactants | Potential Product | Biochemical Significance |

|---|---|---|---|

| Thiol-Disulfide Exchange (Classic) | Protein-SH + R-S-S-R' | Protein-S-S-R + R'-SH | Redox regulation, protein folding. nih.gov |

| Potential Carbamothioate-Thiol Interaction | Protein-SH + this compound | Covalently modified protein | Enzyme inhibition, disruption of protein function. |

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator and has emerged as a significant target for cancer therapeutics. nih.govfrontiersin.org Inhibition of CDK9 disrupts the transcription of short-lived anti-apoptotic proteins, which is critical for the survival of cancer cells. nih.gov CDK9 inhibitors typically possess scaffolds that can fit into the ATP-binding pocket of the enzyme, forming hydrogen bonds and hydrophobic interactions. nih.gov Common scaffolds include amino-pyrimidines, flavonoids, and other heterocyclic systems. nih.govnih.gov

While this compound does not possess a canonical heterocyclic scaffold found in many potent CDK9 inhibitors, its structural features could allow for interaction with kinase active sites. researchgate.netresearchgate.net The flexible aminoethyl chain could position the molecule within the binding pocket, and the terminal amine could act as a hydrogen bond donor. The methylcarbamothioate group could engage in further interactions. Although high-affinity binding based on non-covalent interactions might be limited compared to more complex inhibitors, the potential for covalent modification of a nearby cysteine residue, as discussed previously, could lead to irreversible inhibition. The development of selective kinase inhibitors often relies on exploiting unique features of the target's active site, and even simple scaffolds can serve as starting points for more complex designs. frontiersin.org

The interaction of small molecules with nucleic acids is a cornerstone of many therapeutic strategies, including cancer chemotherapy. nih.govmdpi.com The binding can be non-covalent (intercalation, groove binding, electrostatic interactions) or covalent (alkylation). mhmedical.commdpi.com

Many radioprotective agents containing an aminoethyl or related aminothiol (B82208) structure have been shown to interact with DNA. nih.govnih.gov At physiological pH, the primary amine of the aminoethyl group in this compound would be protonated, conferring a positive charge. This positive charge can mediate strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.govnih.gov This type of binding is known to stabilize the DNA double helix, as evidenced by an increase in its melting temperature. nih.gov The localization of such molecules in close proximity to DNA is a key aspect of their radioprotective mechanism, as it concentrates their radical scavenging potential near this critical cellular target. researchgate.net

Furthermore, the field of cytotoxic agents provides insights into potential covalent DNA modifications. mhmedical.com Alkylating agents are a class of anticancer drugs that form covalent adducts with DNA bases, most commonly the N7 position of guanine. mhmedical.comoncohemakey.com This damage can lead to strand breakage, cross-linking, and ultimately, cell death. mdpi.comnih.gov While the methylcarbamothioate group is not a classic alkylating moiety like a nitrogen mustard, it possesses an electrophilic carbonyl carbon. It is conceivable that this group could act as a carbamoylating agent, transferring the methylcarbamoyl group to a nucleophilic site on a DNA base. Such a lesion could interfere with DNA replication and transcription, leading to cytotoxic effects. Therefore, this compound has the potential for a dual mode of DNA interaction: non-covalent binding mediated by the aminoethyl group and potential covalent modification by the carbamothioate group.

Role in Cellular Signaling Pathways and Metabolic Regulation

The introduction of this compound into a biological system could perturb homeostatic cellular processes, particularly those involving sulfur chemistry and redox balance.

Sulfur metabolism is essential for cellular life, encompassing the synthesis and degradation of sulfur-containing molecules like the amino acids cysteine and methionine, and the vital antioxidant glutathione (B108866) (GSH). nih.govnih.gov These pathways are crucial for protein structure, detoxification, and cellular signaling. researchgate.net

The metabolic fate of this compound is not documented, but its structure suggests it could intersect with sulfur metabolic pathways. One plausible route is enzymatic or spontaneous hydrolysis of the carbamothioate bond. This would release 2-aminoethanethiol (cysteamine) and methylcarbamic acid (which would decompose to methylamine (B109427) and CO2). Cysteamine (B1669678) is a known biological molecule that serves as a precursor in the biosynthesis of coenzyme A. Thus, the compound could potentially serve as a prodrug for cysteamine, thereby feeding into this specific branch of sulfur metabolism.

Alternatively, the intact molecule or its metabolites could act as modulators of key enzymes within the sulfur pathways. nih.gov For example, it might inhibit enzymes involved in the transsulfuration pathway, which converts methionine to cysteine, or enzymes responsible for GSH synthesis. researchgate.net Such inhibition could lead to significant disruptions in cellular function due to the depletion of essential sulfur-containing compounds.

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing processes, which is critical for normal cell function and signaling. nih.govnih.govmdpi.com An imbalance in favor of oxidation leads to oxidative stress, a condition associated with damage to lipids, proteins, and DNA, and implicated in numerous diseases. nih.govmdpi.com The glutathione (GSH) and thioredoxin (Trx) systems are the primary cellular buffers that maintain a reducing intracellular environment. mdpi.com

The impact of this compound on redox homeostasis is likely to be complex and could be twofold.

Induction of Oxidative Stress : As a molecule with potential reactivity towards sulfhydryl groups, it could react with and deplete the cellular pool of low-molecular-weight thiols, particularly GSH. nih.govnih.gov A decrease in the GSH/GSSG (glutathione disulfide) ratio is a hallmark of oxidative stress. researchgate.net This depletion would compromise the cell's primary antioxidant defense system, making it more vulnerable to damage from reactive oxygen species (ROS). mdpi.com

Antioxidant Activity : Conversely, if the compound is metabolized to cysteamine, it would release a free thiol. Thiols are effective radical scavengers and can participate in antioxidant defense. nih.gov Cysteamine itself could directly neutralize ROS or serve as a precursor for the synthesis of GSH, thereby bolstering the cell's antioxidant capacity.

Therefore, the net effect of this compound on cellular redox status likely depends on the relative rates of its thiol-reactive properties versus its metabolic conversion to an antioxidant thiol.

| Potential Role | Mechanism | Affected Pathway | Potential Cellular Outcome |

|---|---|---|---|

| Metabolic Precursor | Hydrolysis to cysteamine | Sulfur Metabolism (Coenzyme A synthesis) | Supplementation of a key metabolic pathway. |

| Enzyme Inhibitor | Binding to active site of sulfur pathway enzymes | Transsulfuration, GSH synthesis | Disruption of sulfur amino acid homeostasis. researchgate.net |

| Oxidative Stressor | Reaction with and depletion of glutathione (GSH) | Redox Homeostasis | Increased cellular oxidative stress. nih.govnih.gov |

| Antioxidant Prodrug | Metabolism to cysteamine (a thiol) | Redox Homeostasis | Enhanced antioxidant capacity, ROS scavenging. nih.gov |

Modulation of Enzymatic Activities (e.g., cholinesterase activity based on related carbamothioate structures)

While specific enzymatic modulation data for this compound is not extensively documented in publicly available literature, the broader class of carbamothioates, to which it belongs, is well-recognized for its interaction with and modulation of various enzymes, most notably cholinesterases. The carbamate (B1207046) moiety is a known pharmacophore for cholinesterase inhibition. researchgate.net The biological activity of these compounds is intrinsically linked to their structural similarity to acetylcholine, the natural substrate for these enzymes. nih.gov

Carbamates and their thio-analogs act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts, a process essential for terminating nerve impulses. mdpi.com The inhibitory action of carbamates stems from their ability to carbamylate a serine residue within the active site of the cholinesterase enzyme. researchgate.net This process occurs in a two-step mechanism: initial formation of a reversible enzyme-inhibitor complex, followed by the transfer of the carbamoyl (B1232498) group to the serine hydroxyl group, resulting in a carbamylated, and temporarily inactive, enzyme. nih.gov

This carbamylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. pharmacy180.com The subsequent decarbamylation, which is the hydrolysis of the carbamoyl-enzyme bond to regenerate the active enzyme, is significantly slower than the deacetylation process. researchgate.net This slow regeneration rate effectively reduces the concentration of active cholinesterase, leading to an accumulation of acetylcholine in the synapse and prolonged stimulation of cholinergic receptors. nih.gov

The inhibitory potency of carbamothioates against cholinesterases is influenced by their molecular structure. nih.gov Structure-activity relationship studies have demonstrated that variations in the substituents on the carbamate nitrogen and the nature of the leaving group (the 'S-R' portion of the molecule in the case of a carbamothioate) can significantly alter the affinity for the enzyme's active site and the rate of carbamylation. nih.govnih.gov For instance, the presence of specific functional groups can enhance the binding affinity to the active site, leading to more potent inhibition. nih.gov

The inhibitory activity of a selection of carbamate and thiocarbamate compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is presented in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating greater inhibitory activity.

| Compound | Target Enzyme | IC50 (µM) |

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 89.74 |

| Rivastigmine | AChE | > 90 |

| Galantamine | AChE | 1.60 |

| Rivastigmine | BChE | 1.60 |

| Galantamine | BChE | 311.0 |

This table presents a selection of data from referenced studies and is intended to be illustrative of the range of activities observed for related carbamate and thiocarbamate structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Structural Modifications with Molecular Interaction Profiles

Structural modifications to S-(2-Aminoethyl) methylcarbamothioate can be expected to significantly alter its molecular interaction profile, thereby affecting its biological activity. These changes can be systematically studied to build a comprehensive SAR profile.

Conformational Analysis and Bioactive Conformations

The flexible S-(2-Aminoethyl) side chain of this compound allows it to adopt numerous conformations in solution. The bioactive conformation, the specific three-dimensional arrangement that the molecule assumes when it binds to its biological target, is crucial for its activity. Conformational analysis helps in identifying the low-energy, and therefore more probable, conformations of the molecule.

Electronic and Steric Factors Influencing Binding Affinity and Specificity

The binding of this compound to a biological target will be governed by a combination of electronic and steric interactions.

Steric Factors: The size and shape of the molecule are critical for a complementary fit into a binding site. Increasing the size of the alkyl group on the nitrogen, for instance, could lead to steric hindrance and a decrease in binding affinity if the binding pocket is constrained. Conversely, in a larger pocket, a bulkier group might establish additional favorable van der Waals interactions.

Rational Design Principles for Targeted Modulators

Rational drug design relies on an understanding of the structure of the biological target and the SAR of lead compounds to design more potent and selective modulators. youtube.comnih.gov In the context of this compound, several design principles could be applied:

Scaffold Hopping: The methylcarbamothioate core could be replaced with other bioisosteric groups to explore different interaction patterns while maintaining key binding features.

Structure-Based Design: If the three-dimensional structure of a target protein is known, computational docking studies could be employed to predict the binding mode of this compound and its analogs. This information can then be used to design modifications that enhance binding affinity.

Fragment-Based Design: The S-(2-Aminoethyl) and methylcarbamothioate fragments could be individually optimized for their interactions with sub-pockets of a binding site and then linked together to create a high-affinity ligand.

Ligand Efficiency and Optimization Strategies for this compound Analogs

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand on a per-atom basis. wikipedia.org It is a useful tool for optimizing lead compounds, as it helps to identify small, efficient molecules that can be elaborated into more potent drug candidates without becoming excessively large or lipophilic. The LE can be calculated using the formula: LE = - (ΔG) / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

Optimization strategies for analogs of this compound would focus on improving potency and selectivity while maintaining favorable physicochemical properties. This could involve:

Systematic Modification of the N-Alkyl Group: As illustrated in the table below with a hypothetical series of analogs, varying the size and nature of the N-alkyl group can have a significant impact on inhibitory activity.

Modification of the Aminoethyl Chain: Altering the length of the linker or introducing substituents could optimize the positioning of the amino group for key interactions.

Bioisosteric Replacement of the Carbamothioate: Replacing the sulfur atom with an oxygen (to form a carbamate) or modifying the carbonyl group could fine-tune the electronic and hydrogen-bonding properties of the molecule.

Illustrative Data Tables for Analogous Compounds

Due to the absence of specific data for this compound, the following tables present hypothetical data for a series of its analogs to illustrate the principles discussed above. The data is modeled on typical SAR data for enzyme inhibitors.

Table 1: Structure-Activity Relationship of Hypothetical this compound Analogs

| Compound ID | R Group (on Nitrogen) | IC50 (nM) |

| 1 | Methyl | 500 |

| 2 | Ethyl | 250 |

| 3 | Isopropyl | 700 |

| 4 | Phenyl | 150 |

Table 2: Ligand Efficiency Metrics for Hypothetical Analogs

| Compound ID | IC50 (nM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |

| 1 | 500 | 6.30 | 8 | 0.79 |

| 2 | 250 | 6.60 | 9 | 0.73 |

| 3 | 700 | 6.15 | 10 | 0.62 |

| 4 | 150 | 6.82 | 13 | 0.52 |

While this compound itself is not a well-characterized molecule, a systematic analysis of its structural components allows for a detailed theoretical exploration of its potential as a bioactive agent. The principles of conformational analysis, the influence of electronic and steric factors on binding, rational design strategies, and ligand efficiency metrics provide a robust framework for the future design and optimization of analogs based on this scaffold. The hypothetical data presented underscores the importance of systematic structural modifications in elucidating structure-activity relationships and in the pursuit of potent and selective therapeutic agents. Further experimental investigation is warranted to validate these theoretical considerations and to explore the potential biological activities of this chemical entity.

Computational Approaches in the Study of S 2 Aminoethyl Methylcarbamothioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for predicting electronic structure and chemical reactivity. nih.govnih.gov DFT calculations, often using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), can determine a molecule's optimized geometry and various electronic descriptors. nih.govresearchgate.net

For S-(2-Aminoethyl) methylcarbamothioate, these calculations can reveal key aspects of its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. nih.gov

Vibrational analysis through quantum chemical calculations can predict the infrared and Raman spectra of the molecule, which serves as a sensitive test of the molecular structure. nih.gov Furthermore, these methods can compute properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species.

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Total Energy | Indicates the stability of a given molecular conformation. | B3LYP/6-311++G(2d,p) researchgate.net |

| HOMO Energy | Relates to ionization potential and electron-donating capability. nih.gov | B3LYP/cc-pVQZ nih.gov |

| LUMO Energy | Relates to electron affinity and electron-accepting capability. nih.gov | B3LYP/cc-pVQZ nih.gov |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. nih.gov | DFT/B3LYP nih.gov |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov | B3LYP nih.gov |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. nih.gov | HF/cc-pVDZ, B3LYP/cc-pVDZ researchgate.net |

Molecular Docking and Scoring in Receptor-Ligand Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug candidates by simulating their interaction with a biological target. nih.gov

The process for studying this compound would involve:

Preparation of the Receptor and Ligand: A three-dimensional structure of a target protein is obtained, often from a database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. nih.gov The 3D structure of this compound is generated and its energy is minimized.

Grid Generation: A grid box is defined around the active site of the receptor, specifying the search space for the ligand docking. nih.govresearchgate.net

Docking Simulation: Using algorithms like the Lamarckian Genetic Algorithm, the docking software explores various conformations and orientations of the ligand within the receptor's active site. researchgate.net

Scoring and Analysis: The resulting poses are ranked using a scoring function, which estimates the binding affinity (free energy of binding). nih.gov The pose with the lowest energy score is considered the most favorable. researchgate.net Analysis of the best poses reveals key interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues of the receptor. nih.gov

For instance, related compounds containing an aminoethyl group have been docked into targets like HIV-1 reverse transcriptase to evaluate their inhibitory potential. nih.govresearchgate.net A similar approach for this compound could identify potential protein targets and elucidate its mechanism of action at a molecular level.

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -7.5 |

| Inhibition Constant (Ki) (µM) | Calculated from binding energy, representing the concentration needed to inhibit the protein. | 2.1 |

| Interacting Residues | Amino acids in the receptor's active site that form bonds with the ligand. | TYR 181, LYS 101, PRO 236 |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and receptor. | 3 |

| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Val 106, Leu 100 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the receptor-ligand system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the influence of the surrounding environment, such as water molecules. chemrxiv.orgnih.gov

For this compound, MD simulations can be used to:

Assess Binding Stability: By running a simulation of the docked complex, one can observe whether the ligand remains stably bound in the active site or if it dissociates. nih.gov

Study Conformational Changes: Simulations can reveal how the binding of the ligand induces conformational changes in the protein, which may be essential for its biological function. mdpi.com

Analyze Solvent Effects: The explicit inclusion of solvent molecules (like water) in the simulation box allows for a detailed study of their role in mediating the ligand-receptor interaction. nih.govmdpi.com The rate of chemical reactions can be significantly different in non-polar versus polar solvents, and MD can help elucidate these effects. nih.gov

A typical MD simulation protocol involves an initial energy minimization of the system, followed by a period of equilibration where the temperature and pressure are stabilized. Finally, a production run is performed to collect data for analysis. nih.gov

| Parameter | Description | Typical Setting |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM36, AMBER |

| Solvent Model | Model used to represent water molecules in the simulation. | TIP3P |

| Ensemble | Statistical ensemble used for the simulation (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Simulation Time | The length of the simulation run. | 100 ns - 1 µs |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 bar |

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Library Design

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. A key chemoinformatic tool is the Quantitative Structure-Activity Relationship (QSAR) model. nih.govmdpi.com QSAR is a statistical method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To build a QSAR model for a class of compounds including this compound, the following steps are taken:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activity (e.g., inhibitory concentration) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can be 2D or 3D and describe various constitutional, topological, electronic, or physicochemical properties.

Model Generation: Using statistical methods like multiple linear regression or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), a mathematical equation is developed that correlates the descriptors with the observed activity. plos.org

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds not used in model training. nih.gov

A validated QSAR model can then be used to predict the biological activity of new, untested compounds like this compound or its derivatives. nih.gov This predictive capability is invaluable for in silico screening and for guiding library design, where systematic modifications are made to a core scaffold to create a library of new compounds with potentially improved activity or properties. cresset-group.com

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Describes electron-donating/accepting ability. nih.gov |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, important for membrane permeability. |

| Steric | Molecular Weight (MW) | Represents the size of the molecule. |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Indicates potential for specific interactions with a receptor. |

Advanced Analytical and Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of S-(2-Aminoethyl) methylcarbamothioate. chromatographyonline.com Instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems provide highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.com This precision allows for the unambiguous determination of the compound's elemental formula (C₄H₁₀N₂OS) by comparing the experimentally measured exact mass to the theoretical mass.

For this compound, the protonated molecule [M+H]⁺ would be analyzed. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" that confirms the connectivity of the atoms. Key fragmentation pathways for this molecule would likely include:

Cleavage of the thioester bond.

Loss of the methylcarbamoyl group.

Fragmentation along the aminoethyl chain.

This detailed fragmentation data serves as conclusive evidence for the proposed structure.

In the context of metabolite profiling, HRMS coupled with liquid chromatography (LC-HRMS) is employed to detect and identify potential biotransformation products in biological systems. chromatographyonline.comnih.gov The high resolving power allows for the separation of metabolite signals from complex biological matrix interferences. Common metabolic pathways for a compound like this compound could include N-demethylation, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or hydrolysis of the carbamothioate linkage. HRMS can detect the small mass shifts associated with these metabolic changes, enabling the putative identification of metabolites even when reference standards are unavailable. nih.govuky.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom.

The expected ¹H NMR spectrum would show distinct signals for the N-methyl protons, the two methylene (B1212753) groups of the ethyl chain, and the protons of the primary amine. The chemical shifts, integration values (proton count), and signal splitting patterns (due to spin-spin coupling between adjacent protons) would confirm the core structure. Similarly, the ¹³C NMR spectrum would show four unique carbon signals corresponding to the methyl, two methylene, and carbonyl-like carbons.

While this compound is achiral and thus has no stereoisomers, NMR is crucial for conformational analysis. The molecule possesses several single bonds with free rotation, leading to a flexible structure. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the through-space proximity of protons, providing insights into the molecule's preferred three-dimensional shape or conformation in solution.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -S-CH₂- | ~2.9 - 3.1 | Triplet | 2H |

| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet | 2H |

| -NH-CH₃ | ~2.6 - 2.8 | Singlet (or Doublet if coupled to NH) | 3H |

| -NH₂ | Broad Singlet | 2H | |

| -C(=O)NH- | Broad Singlet | 1H |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography coupled with UV or Mass Spectrometry) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for separating this compound from synthesis precursors, byproducts, or degradation products, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnih.gov A reversed-phase HPLC method, likely using a C18 column, would separate compounds based on their polarity. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape.

Detection can be achieved using a UV detector, although the carbamothioate chromophore may offer only weak absorbance. For much higher sensitivity and specificity, the HPLC system is coupled to a mass spectrometer (LC-MS). nih.govingenieria-analitica.com This setup allows for the confirmation of the mass of the peak eluting from the column, ensuring it corresponds to the target compound.

For quantitative analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. shimadzu.comactapol.net A quantitative method would be developed and validated by operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented, and one or more specific product ions are monitored. This highly specific detection scheme minimizes interference from matrix components and allows for accurate quantification even at very low concentrations. actapol.net

| Parameter | Description/Typical Value |

|---|---|

| Chromatographic Column | Reversed-Phase C18, e.g., 2.1 x 50 mm, <5 µm |

| Mobile Phase | Gradient elution with water and acetonitrile (both with 0.1% formic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (MRM) | Precursor Ion [M+H]⁺ → Specific Product Ion(s) |

| Linearity Range | Typically spans several orders of magnitude (e.g., 1 - 1000 ng/mL) |

| Accuracy & Precision | Within ±15% (Relative Error and Coefficient of Variation) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govnih.govhelmholtz-munich.de Application of this technique to this compound would first require the growth of high-quality, single crystals of the compound, which can be a challenging process.

Once a suitable crystal is obtained and diffracted using an X-ray beam, the resulting diffraction pattern can be analyzed to generate a three-dimensional electron density map of the molecule. researchgate.net From this map, the position of each atom can be determined with very high precision. The final structural model provides unambiguous confirmation of the compound's constitution and conformation in the solid state. Key information obtained includes:

Precise bond lengths and angles.

Torsional angles, which define the conformation of the flexible ethylamino chain.

Intermolecular interactions within the crystal lattice, such as hydrogen bonds involving the amine and amide groups, which dictate the crystal packing.

This detailed structural information is invaluable for understanding the compound's fundamental physicochemical properties.

Theoretical Applications and Cross Disciplinary Research

Potential as a Biochemical Probe for Elucidating Cellular Processes

The S-(2-Aminoethyl) functional group is a key component in the synthesis of certain biochemical probes. A notable example is the adenosine (B11128) analogue, 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA). This compound serves as a precursor for creating high-affinity fluorescent ligands used to study the equilibrative inhibitor-sensitive nucleoside transporter in mammalian cells. The primary amino group of the S-(2-aminoethyl) moiety in SAENTA is readily reacted with fluorescent dyes like fluorescein (B123965) isothiocyanate to generate a fluorescent probe.

This well-established use of the S-(2-aminoethyl) group in a related molecule suggests a strong theoretical potential for S-(2-Aminoethyl) methylcarbamothioate to be similarly utilized. The terminal amino group could be conjugated to various reporter molecules, including:

Fluorophores: For use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays to visualize and quantify cellular components or processes.

Biotin: For use in affinity purification and detection methods, such as western blotting and ELISA.

Photoaffinity labels: To identify and characterize protein-ligand interactions by covalently cross-linking the probe to its target upon photoactivation.

Role in the Development of Functional Materials and Surface Chemistry

The primary amine of this compound could serve as an anchor point for grafting the molecule onto the surface of polymeric membranes. Techniques such as chemical vapor deposition or wet-chemical methods could be employed to covalently attach the molecule to surfaces containing reactive groups like epoxides, carboxylic acids, or acyl chlorides.

Theoretically, a surface modified with this compound could exhibit altered properties:

| Potential Property Change | Rationale |

| Hydrophilicity | The presence of the amine and carbamothioate groups could increase the surface's affinity for water, potentially forming a hydration layer. |

| Fouling Resistance | A hydration layer can act as a physical and energetic barrier, preventing the adhesion of proteins, bacteria, and other foulants common in water treatment processes. |

| Selective Binding | The functional groups could provide sites for the selective binding of specific ions or small molecules, enabling applications in separation or sensing. |

This approach aligns with the broader strategy of modifying membrane surfaces with hydrophilic monomers to mitigate biofouling.

Bioconjugation involves linking biomolecules to other molecules to create novel functional constructs. The this compound molecule contains a terminal primary amine, which is a common target for bioconjugation reactions. It can react with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive reagents to form stable covalent bonds.

This reactivity allows for the theoretical application of this compound as a linker in the fabrication of chemical biology tools. For instance, it could be used to:

Tether small molecule drugs to antibodies: Creating antibody-drug conjugates (ADCs) for targeted cancer therapy.

Immobilize enzymes or proteins onto solid supports: For applications in biocatalysis or diagnostic assays.

Functionalize nanoparticles or quantum dots: To enhance their biocompatibility and for targeted imaging or drug delivery.

The length and chemical nature of the linker can significantly impact the properties of the final conjugate, and this compound could offer a novel building block in this context.

Interdisciplinary Research with Systems Biology and Synthetic Biology Approaches

A comprehensive search of existing literature did not yield specific research that directly applies this compound within the fields of systems biology or synthetic biology.

Systems biology aims to understand the complex interactions within biological systems. The primary avenue through which a compound like this compound would intersect with this field is through its use as a biochemical probe (as discussed in section 7.1). By enabling the precise measurement of specific protein localizations, concentrations, or interactions, such probes provide the quantitative data needed to build and validate computational models of cellular networks.

Synthetic biology involves the design and construction of new biological parts, devices, and systems. While there is no direct evidence of its use, one could theorize that this compound could be explored as a non-canonical chemical building block. For instance, if it or a similar molecule could be incorporated into peptides or other biopolymers by engineered enzymes, it could introduce novel functionalities not found in natural systems. However, this remains a purely speculative application without direct supporting research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing S-(2-Aminoethyl) methylcarbamothioate and its derivatives?

- Methodology : Synthesis typically involves reacting thiouronium salts with metal halides under acidic conditions. For example, di-[S-(2-Aminoethyl)thiouronium] tribromocuprate dibromide was synthesized by dissolving [S-(2-aminoethyl)thiouronium] hydrobromide and copper bromide (2:1 molar ratio) in aqueous HBr, followed by slow solvent evaporation at room temperature .

- Key Considerations : Control pH (using HBr) and stoichiometry to avoid byproducts. Crystallization requires weeks of undisturbed solvent evaporation.

Q. How can researchers characterize the molecular structure of this compound derivatives?

- Techniques : Single-crystal X-ray diffraction (XRD) is critical for resolving coordination geometry. For instance, XRD revealed a distorted trigonal planar geometry for Cu(I) in the tribromocuprate complex, with Br–Cu–Br angles ranging from 101.01° to 156.56° .

- Data Interpretation : Compare bond lengths (e.g., Cu–Br distances: 2.29–2.76 Å) and angles with known coordination modes. Use software like SHELX for refinement (R(F) = 0.032) .

Advanced Research Questions

Q. What experimental approaches are used to study the coordination chemistry of this compound with transition metals?

- Methodology :

- Synthesis : Combine stoichiometric equivalents of the ligand and metal salts (e.g., CuBr₃⁻) in polar solvents. Monitor color changes (e.g., dichroism from colorless to red in tribromocuprate complexes) .

- Analysis : Pair XRD with spectroscopic techniques (UV-Vis, EPR) to assess metal-ligand charge transfer. For example, Cu(I) in the tribromocuprate complex forms η-bonded N–H···Br bridges, creating layered structures along the b-axis .

- Data Table :

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Unit Cell Volume | 2014.6 ų |

| Cu–Br Bond Lengths | 2.29 Å, 2.76 Å (non-bonding) |

Q. How does this compound interact with aminoacyl-tRNA synthetases, and what are the implications for antimicrobial research?

- Mechanistic Insight : The compound’s analog, S-(2-aminoethyl)-L-cysteine, is incorporated into proteins via LysRS2, a bacterial lysyl-tRNA synthetase. In Bacillus subtilis, replacing endogenous LysRS2 with Borrelia burgdorferi’s LysRS1 reduced growth inhibition by 80%, highlighting enzyme specificity .

- Experimental Design :

- In Vitro : Measure substrate affinity (Km) and inhibition constants (Ki) using radiolabeled aminoacylation assays.

- In Vivo : Use gene replacement (e.g., LysRS1-expressing B. subtilis) to assess resistance to analogs. Strains with LysRS1 showed 3× lower sensitivity than wild-type .

Q. How can researchers resolve contradictions in biochemical data involving this compound analogs?

- Case Study : LysRS1 and LysRS2 exhibit divergent substrate recognition. While LysRS2 efficiently incorporates S-(2-aminoethyl)-L-cysteine, LysRS1 shows poor binding (10× higher Ki). This discrepancy explains the compound’s species-specific bactericidal effects .

- Resolution Strategy :

- Perform comparative kinetic assays (e.g., steady-state vs. pre-steady-state).

- Validate in vivo using knockout models to isolate enzyme contributions.

Methodological Notes

- Ethical Considerations : When studying antimicrobial analogs, address potential antibiotic resistance implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.